(4-Methylsulfonylthiophen-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylsulfonylthiophen-3-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. The compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in various laboratory experiments.
Scientific Research Applications
Matrix Metalloproteinase Inhibition
The sulfoxide analogue of SB-3CT, related to (4-Methylsulfonylthiophen-3-yl)methanol, has been studied for its role in inhibiting matrix metalloproteinase 2 (MMP2). This inhibition mechanism involves C-H deprotonation and opening of a three-membered heterocycle, relevant in computational studies using DFT and QM/MM calculations (Tao et al., 2010).
Catalytic Oxidation of Methanol
Research has explored the catalytic oxidation of methanol in the presence of cationic palladium complexes, potentially involving compounds related to this compound. This process yields methyl formate and involves intermediates like formaldehyde and methyl hemiformal (Pearson & Waymouth, 2009).
Synthesis of Aziridin-2-yl]methanol
The synthesis of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol via reactions involving this compound derivatives has been documented. This involves lithium hydroxide and phase transfer catalysis conditions (Madesclaire et al., 2013).
Biological Conversion of Methanol
Studies have focused on engineering Escherichia coli for converting methanol to metabolites, using pathways that might involve or affect compounds like this compound. This includes the use of methanol dehydrogenases from different sources for efficient conversion (Whitaker et al., 2017).
Methanol Accelerating Lipid Dynamics
Research has shown that methanol can significantly impact lipid dynamics, which may be relevant in studies involving this compound. Methanol can accelerate the transfer and flip-flop kinetics of lipids in biological and synthetic membranes (Nguyen et al., 2019).
Methanol as a Hydrogen Source and C1 Synthon
Studies have used methanol as a hydrogen source and C1 synthon in various organic synthesis processes, which might include reactions with this compound or its derivatives. This includes N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Safety and Hazards
The safety information for “(4-Methylsulfonylthiophen-3-yl)methanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Future Directions
While specific future directions for “(4-Methylsulfonylthiophen-3-yl)methanol” are not available, methanol production from methanotrophs is a promising area of research . This approach offers a sustainable and renewable way of generating methanol, bypassing the requirement for chemical catalysts and without imposing any adverse environmental impact .
Properties
IUPAC Name |
(4-methylsulfonylthiophen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLDGTBVSKWJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.